molecular formula C28H28O6 B1231732 Triphenylolmethane triglycidyl ether CAS No. 43224-82-4

Triphenylolmethane triglycidyl ether

Cat. No.: B1231732
CAS No.: 43224-82-4
M. Wt: 460.5 g/mol
InChI Key: IGZBSJAMZHNHKE-UHFFFAOYSA-N
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Description

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is a complex organic compound with the molecular formula C28H28O6. It is known for its unique structure, which includes three oxirane (epoxide) groups attached to a central methanetriyl group, each linked to a benzene ring through a methanediyl bridge.

Properties

CAS No.

43224-82-4

Molecular Formula

C28H28O6

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane

InChI

InChI=1S/C28H28O6/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27/h1-12,25-28H,13-18H2

InChI Key

IGZBSJAMZHNHKE-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6

Other CAS No.

66072-38-6
43224-82-4

Synonyms

triphenylolmethane triglycidyl ether

Origin of Product

United States

Preparation Methods

Stepwise Glycidylation Mechanism

  • Epoxidation of Phenolic Groups :
    Triphenylolmethane reacts with three equivalents of epichlorohydrin in the presence of a base (e.g., NaOH). Each phenolic -OH group undergoes epoxidation, forming a glycidyl ether linkage. The reaction is typically conducted at 50–80°C for 6–12 hours.

  • Purification :
    The crude product is washed with water to remove residual salts and unreacted epichlorohydrin. Solvent extraction or vacuum distillation yields TPMTGE with >95% purity.

Key Reaction Parameters :

ParameterOptimal Range
Temperature60–70°C
Molar Ratio (Phenol:ECH)1:3–1:3.5
Base Concentration20–30% NaOH
Reaction Time8–10 hours

Industrial-Scale Production Techniques

Industrial synthesis of TPMTGE emphasizes cost efficiency and scalability. Patents from CVC Thermoset Specialties and Emerald Performance Materials describe continuous reactor systems that maintain precise stoichiometric control.

Continuous Flow Reactor Design

  • Reactor Type : Tubular reactors with inline mixing zones.

  • Advantages :

    • Reduced side reactions (e.g., hydrolysis of epichlorohydrin).

    • Higher yields (88–92%) compared to batch processes.

  • Post-Reaction Processing :

    • Neutralization with weak acids (e.g., acetic acid) to quench excess base.

    • Centrifugal separation to isolate TPMTGE from aqueous phases.

Analytical Characterization of TPMTGE

Quality control protocols for TPMTGE involve spectroscopic and chromatographic methods:

Spectroscopic Validation

  • FT-IR Analysis :

    • Peaks at 910 cm⁻¹ (epoxy ring) and 1250 cm⁻¹ (C-O-C stretching) confirm glycidyl ether formation.

  • ¹H NMR (CDCl₃) :

    • δ 2.6–2.8 (m, 3H, epoxy CH₂), δ 3.1–3.3 (m, 3H, epoxy CH), δ 6.7–7.1 (m, 12H, aromatic H).

Purity Assessment via HPLC

ColumnMobile PhaseRetention TimePurity (%)
C18 Reverse PhaseAcetonitrile:H₂O (70:30)8.2 min98.5

Applications Informing Synthetic Optimization

TPMTGE’s role in high-performance coatings and resins has driven refinements in its preparation:

Heat-Curable Epoxy Compositions

  • Formulation Example :

    ComponentWeight %
    TPMTGE35–60
    Trimethylolpropane Triglycidyl Ether7–10
    1-Methoxy-2-Propanol50–60
    Triflic Acid Catalyst5–6

    This composition, when cured at 120°C for 30 minutes, achieves a pencil hardness of 3H and abrasion resistance of <2% haze increase.

Dendrimer Synthesis

TPMTGE serves as a core for G0 aminopolyol dendrimers. Reacting TPMTGE with tris(hydroxymethyl)aminomethane (TRIS) in methanol at 55°C for 60 hours yields dendritic architectures with a monoisotopic mass of 823.41 Da.

Challenges and Mitigation Strategies

Epoxy Ring Hydrolysis

  • Cause : Residual moisture during synthesis.

  • Solution : Anhydrous solvents (e.g., dried methanol) and inert gas purging.

Byproduct Formation

  • Unreacted Epichlorohydrin :

    • Mitigated via vacuum stripping at 40°C.

Comparative Analysis of TPMTGE and Analogues

PropertyTPMTGETrimethylolpropane Triglycidyl Ether
Epoxy Equivalent Weight153–160 g/eq140–148 g/eq
Viscosity (25°C)12,000–15,000 cP200–400 cP
Thermal Stability>250°C>200°C

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its applications in cross-linking and polymerization. The molecular targets and pathways involved depend on the specific application, such as forming covalent bonds with nucleophilic sites in biomolecules or polymers .

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-hydroxyphenyl)methane
  • Tris(4-aminophenyl)methane
  • Tris(4-methoxyphenyl)methane

Uniqueness

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is unique due to its three oxirane rings, which provide multiple reactive sites for chemical modifications. This makes it more versatile compared to similar compounds that may only have hydroxyl, amino, or methoxy groups .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Triphenylolmethane triglycidyl ether (TTE)?

  • Synthesis : While direct synthesis protocols for TTE are not explicitly detailed in the evidence, analogous triglycidyl ethers (e.g., trimethylolpropane triglycidyl ether) are typically synthesized via glycidylation of polyols using epichlorohydrin under alkaline conditions. Post-reaction purification involves neutralization and solvent removal .
  • Characterization : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of glycidyl groups.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) to identify epoxy ring vibrations (~910 cm⁻¹) .
  • Epoxy value titration to quantify reactive sites .
  • Gel Permeation Chromatography (GPC) for molecular weight distribution .

Q. How can researchers assess the compatibility of TTE with epoxy resin matrices?

  • Methodology :

Blend Preparation : Mix TTE with base resins (e.g., bisphenol A, novolac epoxy) at varying ratios (5–20 wt%).

Curing Analysis : Use Differential Scanning Calorimetry (DSC) to study curing kinetics and glass transition temperature (TgT_g). Lower TgT_g shifts indicate flexibilization effects .

Mechanical Testing : Evaluate tensile elongation, impact resistance, and peel adhesion to confirm compatibility. For example, ERISYS®GE-36 (a related triglycidyl ether) increases tensile elongation by 30–50% in epoxy blends .

Q. What are the recommended handling and storage protocols for TTE in laboratory settings?

  • Handling : Use local exhaust ventilation to avoid dust inhalation. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with skin/eyes .
  • Storage : Keep in tightly sealed containers at room temperature (15–25°C), away from moisture and incompatible substances (e.g., strong acids). Monitor for degradation via periodic viscosity checks .

Q. What role does TTE play in modifying epoxy resin formulations?

  • Function : TTE acts as a trifunctional reactive diluent, reducing viscosity and enhancing flexibility. It improves surface wetting and adhesion in uncured resins.
  • Performance Metrics :

  • Increases tensile elongation and impact resistance by introducing flexible aliphatic chains .
  • Enhances thermal shock resistance in coatings and adhesives .

Advanced Research Questions

Q. How can TTE be utilized to enhance the thermal stability of epoxy composites?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Compare weight loss profiles of TTE-modified vs. unmodified resins. Hyperbranched epoxy systems (e.g., HPITT) show 10–15% higher char residue at 700°C when modified with triglycidyl ethers .
  • Dynamic Mechanical Analysis (DMA) : Evaluate storage modulus and tan δ peaks to assess crosslink density and TgT_g stability under thermal stress .

Q. What mechanisms govern the copolymerization of TTE with cycloaliphatic epoxides?

  • Experimental Design :

Copolymer Blends : Combine TTE with 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexanecarboxylate at varying ratios.

Kinetic Studies : Use FT-IR to track epoxy ring opening (disappearance of ~910 cm⁻¹ peak) and DSC to monitor exothermic curing .

Network Formation : Proposed interpenetrating networks (IPNs) improve toughness via synergistic crosslinking .

Q. How does TTE improve the performance of metal-organic framework (MOF) composites?

  • Application : TTE serves as a crosslinker to immobilize MOFs (e.g., UiO-66, ZIF-8) on substrates like glass beads.
  • Methodology :

Surface Functionalization : Treat MOF particles with TTE to introduce epoxy groups.

Breakthrough Testing : Use dynamic gas adsorption experiments (e.g., CO₂/N₂) to compare parent MOFs vs. TTE-MOF@GB composites. TTE enhances structural integrity, retaining >80% of the original BET surface area .

Q. What strategies optimize TTE’s flame-retardant efficacy in epoxy systems?

  • Approach :

  • Additive Synergy : Blend TTE with phosphorus/nitrogen agents (e.g., DOPO, piperazine) to form intumescent char layers.
  • Testing Protocols :
  • Limiting Oxygen Index (LOI) : Target LOI >30% for V-0 UL-94 rating.
  • Cone Calorimetry : Measure peak heat release rate (pHRR) reduction; hyperbranched TTE systems reduce pHRR by 40–50% .

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